molecular formula C8H6F5NO B1411487 2-Difluoromethoxy-6-(trifluoromethyl)aniline CAS No. 1807182-98-4

2-Difluoromethoxy-6-(trifluoromethyl)aniline

Cat. No. B1411487
CAS RN: 1807182-98-4
M. Wt: 227.13 g/mol
InChI Key: PASLRKVWLZPANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Difluoromethoxy-6-(trifluoromethyl)aniline”, also known as DFTMA, is a chemical compound that has drawn significant attention in scientific research. It has a molecular formula of C8H6F5NO and a molecular weight of 227.13 g/mol .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the canonical SMILES string: C1=CC(=C(C(=C1)OC(F)F)N)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are 243.03186924 g/mol . The Topological Polar Surface Area is 44.5 Ų . The Heavy Atom Count is 16 . The compound has a Formal Charge of 0 .

Scientific Research Applications

Synthesis and Structural Studies

  • 2-Difluoromethoxy-6-(trifluoromethyl)aniline is involved in various synthesis processes, such as the attempted synthesis of 2-dimethylaminobenzylidyne trifluoride. The relevance of steric factors and intramolecular hydrogen bonding in these compounds has been a subject of research (Grocock et al., 1971).
  • It has also been used in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, indicating its utility in creating complex organic structures (Gong & Kato, 2004).

Pesticide Synthesis

  • The compound plays a role in the synthesis of novel pesticides like Bistrifluron. Its transformation into various intermediates crucial for pesticide development highlights its importance in agricultural chemistry (Liu An-chan, 2015).

Spectroscopic Analysis

  • Spectroscopic and quantum chemical studies have been conducted on related compounds, like 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, to understand their vibrational, structural, and thermodynamic characteristics. These studies are crucial for understanding the electronic properties of such molecules (Arjunan, Rani, & Mohan, 2011).

Chemical Reactivity and Synthesis Methods

  • 2,6-Dichloro-4-trifluoromethyl aniline, a related compound, is used as an intermediate in high-efficiency, low-toxicity pesticides and herbicides. Understanding its synthesis methods and applications can provide insights into the utility of similar compounds (Zhou Li-shan, 2002).

Radical Trifluoromethylation Studies

  • Studies on visible-light-promoted radical C-H trifluoromethylation of free anilines, including compounds similar to this compound, have been conducted. These studies are significant for developing new methods to create fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

properties

IUPAC Name

2-(difluoromethoxy)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-5-3-1-2-4(6(5)14)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASLRKVWLZPANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Difluoromethoxy-6-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Difluoromethoxy-6-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Difluoromethoxy-6-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-Difluoromethoxy-6-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Difluoromethoxy-6-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Difluoromethoxy-6-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.